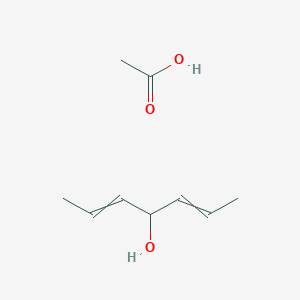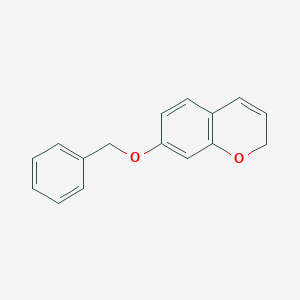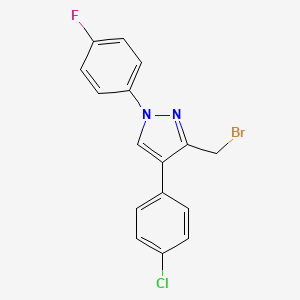
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromomethyl, chlorophenyl, and fluorophenyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The bromomethyl, chlorophenyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled addition of reagents and temperature management.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromomethyl, chlorophenyl, and fluorophenyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-4-(4-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the fluorophenyl group.
3-(Bromomethyl)-4-(4-fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but different positioning of the chlorophenyl and fluorophenyl groups.
Uniqueness
The unique combination of bromomethyl, chlorophenyl, and fluorophenyl groups in 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
81321-66-6 |
|---|---|
Molekularformel |
C16H11BrClFN2 |
Molekulargewicht |
365.62 g/mol |
IUPAC-Name |
3-(bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C16H11BrClFN2/c17-9-16-15(11-1-3-12(18)4-2-11)10-21(20-16)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
InChI-Schlüssel |
YMFDAYPDKZIZSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN(N=C2CBr)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
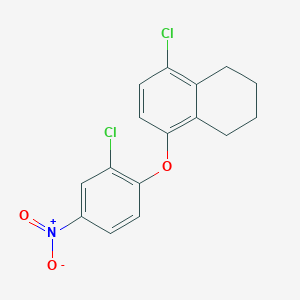
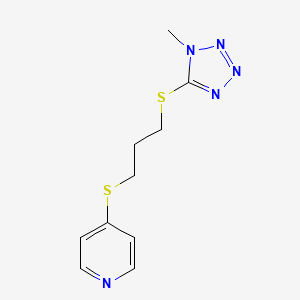
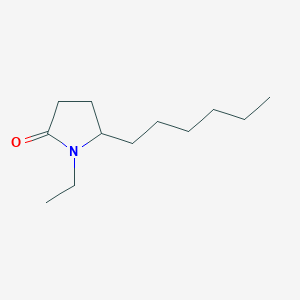
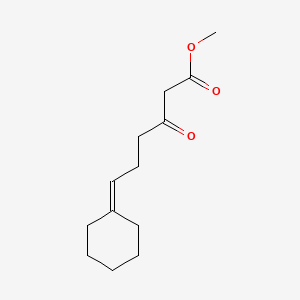

![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
